

# Application Notes: Understanding the Interaction of Polyquaternium-10 with Anionic Surfactants

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## Compound of Interest

Compound Name: PQ-10

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## Introduction

Polyquaternium-10 (**PQ-10**), a cationic polymer derived from hydroxyethyl cellulose, is a cornerstone ingredient in personal care and pharmaceutical formulations, particularly in rinse-off systems like shampoos, body washes, and conditioning cleansers.[1][2][3] Its efficacy is intrinsically linked to its interaction with anionic surfactants (e.g., Sodium Laureth Sulfate - SLES, Sodium Lauryl Sulfate - SLS), which are the primary cleansing agents in these products.[4] This interaction, governed by electrostatic forces, leads to the formation of polymer-surfactant complexes, often referred to as coacervates.[5][6]

Understanding and controlling this interaction is critical for formulators to optimize product performance, including conditioning, viscosity, foam quality, and the deposition of active ingredients.[6] These notes provide a detailed overview of the interaction mechanism, key influencing factors, and standardized protocols for characterization.

## Mechanism of Interaction: Coacervation and Deposition

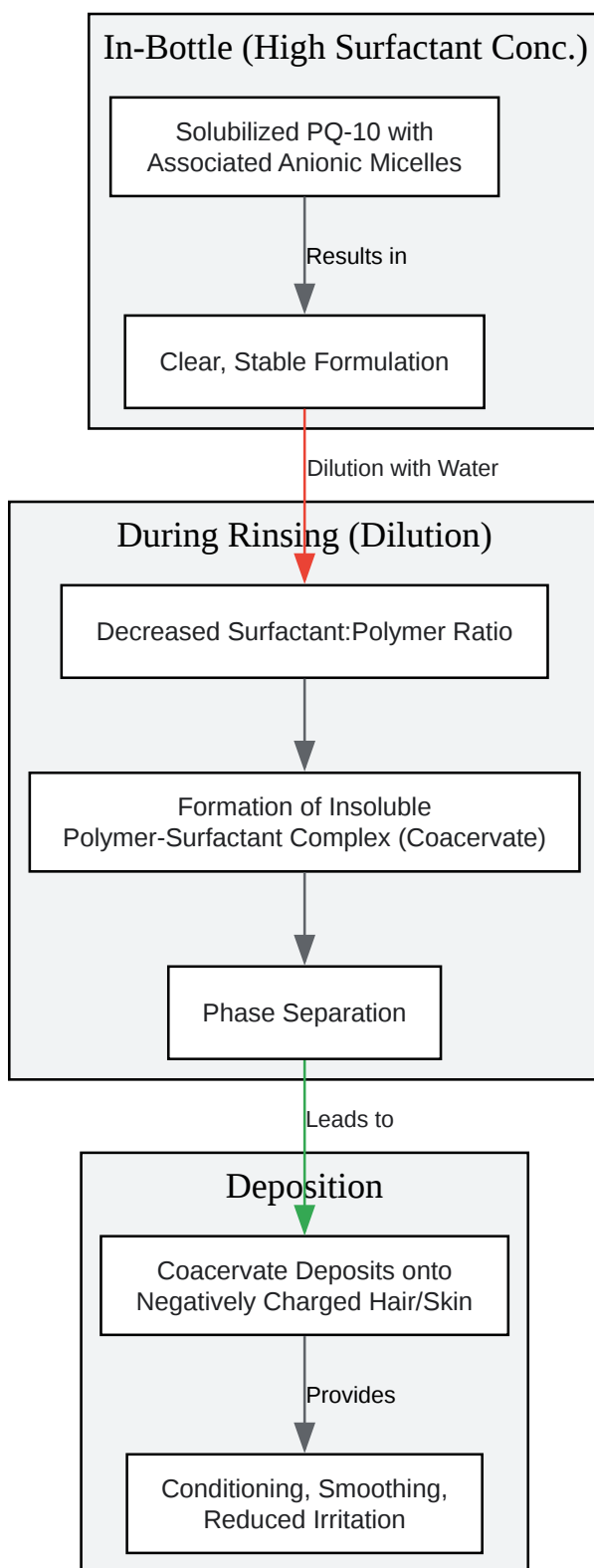
The primary interaction between the positively charged **PQ-10** and negatively charged anionic surfactants is electrostatic attraction. This leads to a phenomenon known as complex

coacervation, a phase separation process that results in a polymer-rich phase (the coacervate).  
[5][7]

The process can be described in stages based on the concentration of the anionic surfactant relative to the fixed concentration of **PQ-10**:

- **Initial Binding & Complex Formation:** At very low anionic surfactant concentrations, individual surfactant monomers bind to the cationic sites along the **PQ-10** backbone. This occurs at a concentration known as the Critical Aggregation Concentration (CAC), which is typically much lower than the surfactant's own Critical Micelle Concentration (CMC).[8]
- **Phase Separation (Coacervation):** As more surfactant is added, the net positive charge on the **PQ-10** is progressively neutralized. Near the point of charge equivalence (isoelectric point), the polymer-surfactant complex becomes largely neutral and insoluble, leading to phase separation and the formation of a dense, polymer-rich coacervate.[6][9] This phase is responsible for the conditioning effect.
- **Re-solubilization:** At very high surfactant concentrations, well above the CMC, the precipitated complexes are re-solubilized. Anionic surfactant micelles form and associate with the polymer chain, creating a stable, often clear, solution.[3][9]

A critical aspect of this interaction in rinse-off products is the dilution-deposition mechanism.[9][10] A shampoo in the bottle exists in the high-surfactant, solubilized state. During use, dilution with water lowers the surfactant concentration, shifting the equilibrium towards the insoluble coacervate phase.[5][9] This phase-separated complex then deposits onto negatively charged surfaces like hair and skin, delivering the conditioning benefits.[7][9]



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Figure 1: Dilution-Deposition Mechanism of **PQ-10**.

## Factors Influencing the Interaction

The nature and intensity of the **PQ-10**/anionic surfactant interaction are highly dependent on several variables, which formulators can modulate to achieve desired product attributes.

- Polymer Properties:
  - Molecular Weight (MW): Higher MW grades of **PQ-10** generally lead to more robust coacervate formation and can increase silicone deposition in 2-in-1 shampoos.[7] They also contribute more significantly to the viscosity of the final product.[4]
  - Cationic Charge Density: A higher charge density on the polymer backbone leads to stronger electrostatic interactions with anionic surfactants. This can increase viscosity and shift the point of coacervation.[9]
- Surfactant Properties:
  - Type: Ethoxylated surfactants like Sodium Laureth Sulfate (SLES) often lead to better formulation clarity and coacervate formation compared to non-ethoxylated alternatives like Sodium Lauryl Sulfate (SLS).[9] The degree of ethoxylation can also play a role.[6]
  - Concentration: The ratio of surfactant to polymer is the primary driver of the phase behavior, as outlined in the mechanism above.[11]
- Formulation Chassis:
  - Ionic Strength (Salt): The presence of electrolytes (e.g., NaCl) can shield the electrostatic interactions, which can significantly impact the system's rheology and the onset of coacervation.
  - pH: The charge on both the polymer and the substrate (hair/skin) can be pH-dependent, influencing deposition efficiency.[12] **PQ-10** is generally stable and cationic over a wide pH range (4-8).[9]
  - Co-surfactants: Amphoteric surfactants (e.g., Cocamidopropyl Betaine) are often used to improve mildness and foam quality and can act as hydrotropes, influencing the solubility of the polymer-surfactant complex.

## Quantitative Data Summary

The interaction between **PQ-10** and anionic surfactants can be quantified through various physical measurements. The following tables summarize typical data ranges found in the literature and technical data sheets.

Table 1: Typical Properties of Polyquaternium-10

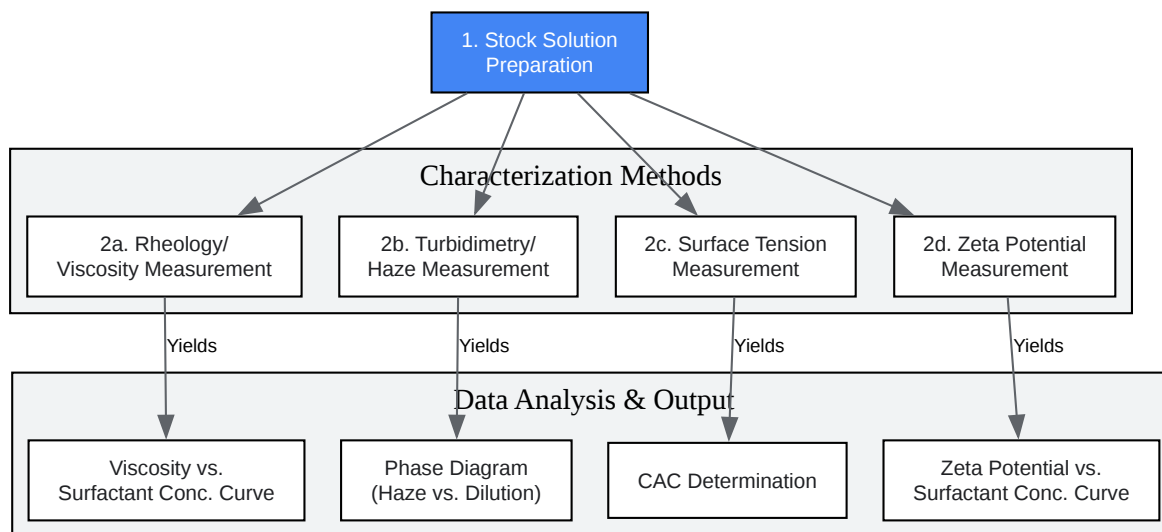
Parameter	Value Range	Conditions	Source
Viscosity	500 - 2500 mPas	2% aqueous solution at 25°C	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
pH	5.0 - 8.0	1-2% aqueous solution	<a href="#">[13]</a> <a href="#">[14]</a>
Nitrogen Content	1.7 - 2.2%	-	<a href="#">[13]</a>
Recommended Use Level	0.1 - 0.5%	Shampoos / Cleansers	<a href="#">[4]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Recommended Use Level	0.5 - 2.0%	Conditioners	<a href="#">[14]</a> <a href="#">[15]</a>

Table 2: Influence of **PQ-10** on Anionic Surfactant Systems

Measurement	Observation	Significance	Source
Viscosity	Increases significantly upon complex formation.	Thickening effect, formulation texture.	<a href="#">[4]</a> <a href="#">[16]</a>
Surface Tension	Lowers the surface tension of anionic surfactant solutions.	Indicates interaction and complex formation.	<a href="#">[9]</a>
Zeta Potential	Shifts from negative (surfactant) to positive, then back to negative as surfactant concentration increases.	Tracks charge neutralization and complex formation.	<a href="#">[17]</a> <a href="#">[18]</a>
Particle Size	Large aggregates (200-400 nm) form in the coacervation region.	Characterizes the size of the depositing complex.	<a href="#">[5]</a>
Irritation Reduction	Pre-treatment with PQ-10 reduces the permeation of SLS through stratum corneum.	Demonstrates mildness-enhancing and protective benefits.	<a href="#">[9]</a>

## Experimental Protocols

Characterizing the interaction between **PQ-10** and anionic surfactants is essential for predictive formulation design. Below are detailed protocols for key experiments.



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Figure 2: General Experimental Workflow.

## Protocol 5.1: Viscosity Measurement by Rotational Viscometry

This protocol determines the effect of the polymer-surfactant interaction on the bulk viscosity of the solution.

Objective: To measure the viscosity of **PQ-10**/anionic surfactant mixtures at varying surfactant concentrations.

Materials & Equipment:

- Polyquaternium-10 powder
- Anionic surfactant (e.g., SLES, SLS)
- Deionized water
- Analytical balance, beakers, magnetic stirrer and stir bars

- Rotational viscometer (e.g., Brookfield or Anton Paar type) with appropriate spindle/geometry[2][19]
- Constant temperature water bath (25°C)

Procedure:

- Prepare **PQ-10** Stock Solution (e.g., 1.0% w/w):
  - Weigh the required amount of deionized water into a beaker.
  - While stirring the water to create a vortex, slowly sprinkle the **PQ-10** powder into the vortex to prevent clumping.
  - Continue stirring until the polymer is fully hydrated and the solution is clear and uniform. Gentle heating may be used to accelerate dissolution.[4] Allow to cool to 25°C.
- Prepare Surfactant Stock Solution (e.g., 20% w/w active):
  - Weigh the required amount of anionic surfactant and deionized water and mix until fully dissolved.
- Prepare Test Samples:
  - Create a series of samples with a fixed **PQ-10** concentration (e.g., 0.5% w/w) and varying anionic surfactant concentrations (e.g., from 0% to 15% w/w).
  - For each sample, add the **PQ-10** stock solution to a beaker first, followed by the anionic surfactant stock, and finally, add deionized water to reach the final weight. Mix gently to avoid excessive foaming.
- Viscosity Measurement:
  - Equilibrate the sample to 25°C in the water bath.
  - Select an appropriate spindle and rotational speed on the viscometer to obtain a torque reading within the instrument's recommended range (typically 10-100%).[19]



- Immerse the spindle into the sample to the marked level.
- Allow the reading to stabilize for at least 60 seconds before recording the viscosity value (in cP or mPas).
- Data Analysis:
  - Plot viscosity as a function of the anionic surfactant concentration. The resulting curve typically shows an initial increase in viscosity, a peak (maximum interaction), and a subsequent decrease as the complexes are re-solubilized.[\[16\]](#)[\[20\]](#)

## Protocol 5.2: Coacervate Formation by Turbidimetry (Haze Measurement)

This protocol identifies the conditions under which phase separation (coacervation) occurs upon dilution.

Objective: To determine the turbidity of **PQ-10**/anionic surfactant systems as a function of dilution.

Materials & Equipment:

- Concentrated **PQ-10**/surfactant solution (simulating a shampoo base)
- Deionized water
- Spectrophotometer or Turbidimeter
- Cuvettes
- Automated liquid handler (optional, for high-throughput screening)[\[10\]](#)

Procedure:

- Prepare Concentrated Base:
  - Prepare a solution containing a fixed concentration of **PQ-10** (e.g., 0.5% w/w) and a high concentration of anionic surfactant (e.g., 14% w/w active SLES), representative of a

shampoo formulation.

- Prepare Dilutions:
  - Create a series of dilutions of the concentrated base with deionized water. For example, prepare 1:5, 1:10, 1:20, 1:50, and 1:100 dilutions by volume.
- Turbidity Measurement:
  - Set the spectrophotometer to a wavelength in the visible range (e.g., 420-600 nm).
  - Blank the instrument using deionized water.
  - Transfer each dilution to a cuvette and measure its absorbance or % Transmittance. Turbidity is directly related to absorbance and inversely related to transmittance.
- Data Analysis:
  - Plot Turbidity (or Absorbance) vs. Dilution Factor. The peak of this curve indicates the point of maximum coacervation, which is the optimal condition for deposition during rinsing.[10] This method can be used to construct a "haze diagram" to map the phase behavior.[10]

## Protocol 5.3: Quantitative Deposition on Hair Tresses

This protocol quantifies the amount of **PQ-10** that deposits onto hair from a surfactant base.

Objective: To measure the uptake of **PQ-10** on hair tresses after a simulated washing process.

Materials & Equipment:

- Fluorescently-labeled or radiolabeled **PQ-10**
- Test shampoo chassis containing the labeled **PQ-10**
- Virgin hair tresses (standardized weight and length)[21]
- Constant temperature water source (e.g., 38-40°C)

- Syringes or pipettes for product application
- Collection trays
- Appropriate analytical instrument (Fluorimeter for fluorescent labels, Scintillation Counter for radiolabels)

#### Procedure:

- Baseline Measurement:
  - Wash hair tresses with a clarifying shampoo (e.g., a simple SLS solution) to remove any existing residues. Rinse thoroughly and comb through.[\[21\]](#)
- Treatment:
  - Wet a hair tress under running water at a controlled temperature and flow rate.
  - Apply a standardized amount of the test shampoo (e.g., 0.1 g per gram of hair) and lather for a set time (e.g., 60 seconds).
  - Rinse the tress under running water for a set time (e.g., 60 seconds), collecting all the rinse water.
- Extraction & Quantification:
  - The specific method for quantification depends on the label used.
  - For a labeled polymer, the amount of polymer in the collected rinse water can be measured. The amount deposited on the hair is then calculated by subtracting the amount in the rinse water from the total amount applied.
  - Alternatively, the polymer can be extracted from the hair tress using a suitable solvent system, and the extract can then be analyzed.
- Data Analysis:
  - Express the deposition as micrograms of polymer per gram of hair ( $\mu\text{g/g}$ ).

- Compare the deposition amounts for different formulations to understand the impact of variables like polymer MW, charge density, or surfactant type.[1][5]

## Conclusion

The interaction between Polyquaternium-10 and anionic surfactants is a complex but controllable process that is fundamental to the performance of many personal care and pharmaceutical products. By understanding the mechanism of coacervation and the key factors that influence it, researchers and formulators can strategically design systems with optimized conditioning, rheology, and deposition characteristics. The experimental protocols provided herein offer a standardized framework for characterizing these interactions, enabling data-driven development and innovation.

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